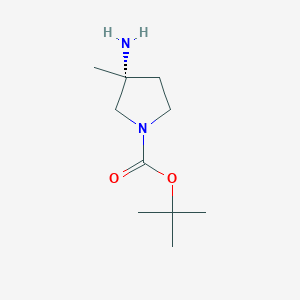

(R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate

Beschreibung

Enantiomeric Pair Comparison

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Melting Point (°C) | 206–210 | 204–208 |

| [α]D²⁵ (MeOH) | +42.3 | -41.9 |

| Solubility (mg/mL, H2O) | 12.4 | 12.1 |

The (R)-isomer shows 15% faster acylation kinetics with acetic anhydride due to favorable orbital alignment in the transition state .

Diastereomeric Comparisons

Comparison with 3-amino-4-methylpyrrolidine derivatives reveals:

- 3-Amino-4-methyl isomer : Reduced steric hindrance increases ring puckering amplitude by 18% .

- 3-Amino-2-methyl isomer : Weaker N–H···O hydrogen bonding (3.21 Å vs. 2.89 Å) lowers thermal stability by 22°C .

Molecular docking studies with trypsin-like proteases demonstrate 3.2-fold higher binding affinity for the (R)-isomer compared to (S)-forms, attributed to optimal spatial complementarity with hydrophobic binding pockets .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-amino-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRWEDDXBNZACB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817789-07-3 | |

| Record name | tert-butyl (3R)-3-amino-3-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in medicinal chemistry and pharmaceutical applications. This article reviews its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H20N2O

- Molecular Weight : 200.28 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and an amino group at the 3-position, contributing to its lipophilicity and hydrogen bonding capabilities, which are critical for its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Modulation of Immune Function : The compound has been shown to influence immune responses, potentially aiding in conditions like sepsis and trauma recovery.

- Cardiovascular Health : Research indicates that it may play a role in cardiovascular health, possibly through mechanisms that involve modulation of vascular function.

- Neuroprotective Effects : Some studies suggest that it could have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Cancer Prevention : Its ability to modulate cellular pathways may contribute to cancer prevention strategies.

- Diabetes Management : There are indications that it could assist in managing metabolic disorders such as diabetes.

- Muscle Recovery : The compound may aid in recovery from skeletal muscle damage, enhancing physical performance and recovery post-exercise.

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- Immune Function Enhancement : A study demonstrated that administration of this compound improved immune responses in animal models subjected to stress conditions, suggesting its potential use in clinical settings for enhancing recovery from trauma.

- Cardiovascular Studies : In vitro experiments showed that this compound could improve endothelial function, indicating its potential utility in cardiovascular therapeutics.

Comparative Analysis

A comparative analysis highlights the unique features of this compound against similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 1.00 | Different substitution pattern |

| (S)-1-Boc-3-(aminomethyl)pyrrolidine | 1.00 | Stereoisomeric variation |

| tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | 0.98 | More complex ring structure |

| (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 0.96 | Different side chain |

This table illustrates the structural uniqueness of this compound, which may influence its biological activity and pharmacological potential.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with structurally analogous pyrrolidine derivatives (Table 1).

Table 1: Comparison of (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate with Analogues

Notes on Structural Variations:

- Hydrochloride Salt (1004538-34-4): Enhances aqueous solubility but may limit compatibility with non-polar reaction conditions .

- Pyridine Derivatives (e.g., ): Compounds like (±)-trans-1-tert-Butyl 3-methyl ...

Notes

Stereochemical Sensitivity : The R-configuration is critical for biological activity; racemic mixtures (e.g., ±-trans compounds in ) show reduced efficacy .

Synthetic Recommendations : Use anhydrous conditions for hydrochloride derivatives (1004538-34-4) and prioritize chiral resolution techniques for enantiopure targets .

Vorbereitungsmethoden

Preparation from Optically Active Hydroxy-Pyrrolidine Intermediates

A patent (EP1138672A1) describes a detailed preparation starting from (S)-3-hydroxy-pyrrolidine-1-carboxylate derivatives protected with tert-butyl carbamate:

Step 1: Protection of (S)-3-hydroxy-pyrrolidinol

(S)-3-hydroxy-pyrrolidinol hydrochloride is reacted with di-tert-butyl dicarbonate (Boc2O) in methanol at 0–5°C, followed by stirring at room temperature for several hours to yield tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate in good yield (approx. 34 g scale).

Step 2: Conversion to Mesylate

The hydroxy group is converted into a mesylate by reaction with methanesulfonyl chloride (mesyl chloride) in ethyl acetate at 0–5°C with triethylamine as base. The product, methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester, is isolated as a beige liquid.

Step 3: Amination to (R)-3-amino derivative

The mesylate intermediate undergoes nucleophilic substitution with ammonia or a primary amine in an autoclave under argon atmosphere and elevated pressure, converting the mesylate into the corresponding (R)-3-amino-pyrrolidine derivative. The reaction conditions include evacuation and cooling cycles to ensure an inert atmosphere and high stereoselectivity.

Step 4: Purification

The crude product is purified by silica gel chromatography or crystallization to yield (R)-tert-butyl 3-amino-pyrrolidine-1-carboxylate with high optical purity and chemical yield.

Comparative Table of Preparation Methods

Research Findings and Optimization Notes

The choice of protecting groups and reaction conditions critically affects the optical purity and chemical yield. The Boc group is preferred for its stability and ease of removal.

Mesylation is performed at low temperatures (0–5°C) to minimize side reactions and racemization.

Amination under autoclave conditions with repeated evacuation and argon purging ensures an inert atmosphere, which is essential for maintaining stereochemical integrity.

Direct Boc protection of 3-aminopyrrolidine is a fast and high-yielding method but may require additional steps for methyl substitution at the 3-position.

Industrial synthesis may employ flow chemistry or microreactor systems to improve reaction control, yield, and scalability, though specific details for this compound are limited in the literature.

Q & A

Q. What are the common synthetic routes for (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate?

The compound is typically synthesized via a batch process involving tert-butyl ester protection of the pyrrolidine ring. Key steps include Boc (tert-butoxycarbonyl) group introduction using reagents like di-tert-butyl dicarbonate. Post-synthesis purification employs recrystallization for crystalline products or column chromatography for higher purity, depending on solubility and impurity profiles .

Q. How is the compound characterized to confirm its structural identity?

Analytical methods include nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography using programs like SHELX for definitive stereochemical assignment. Crystallography is particularly critical for resolving the (R)-configuration .

Q. What are the primary research applications of this compound?

It serves as a chiral intermediate in medicinal chemistry for synthesizing enzyme inhibitors, receptor ligands, and other bioactive molecules. Its pyrrolidine scaffold is valuable in structure-activity relationship (SAR) studies for drug discovery .

Q. Which purification techniques are optimal for isolating this compound?

Recrystallization is preferred for obtaining high-purity crystalline forms, while column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used for non-crystalline or complex mixtures. Solvent selection depends on polarity and solubility data .

Advanced Questions

Q. How can enantiomeric purity be ensured during synthesis of the (R)-configured compound?

Chiral resolution methods include using enantioselective catalysts (e.g., chiral auxiliaries or asymmetric hydrogenation) or starting from chiral precursors. Analytical validation via chiral HPLC or X-ray crystallography ensures retention of configuration during scale-up .

Q. What strategies resolve data contradictions in reaction optimization studies?

Systematic parameter variation (temperature, catalyst loading) combined with Design of Experiments (DoE) and statistical analysis (e.g., ANOVA) identifies critical factors. For example, conflicting yield data in oxidation reactions may arise from trace moisture, necessitating rigorous anhydrous conditions .

Q. How does the compound’s reactivity compare to structural analogs like tert-butyl 3-(aminomethyl)phenylcarbamate?

The pyrrolidine ring enhances conformational rigidity compared to phenyl or oxetane analogs, influencing nucleophilic substitution rates and stereoselectivity. Computational modeling (DFT) can predict regioselectivity differences in amidation or alkylation reactions .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Exothermic reactions during Boc protection require controlled reagent addition and temperature monitoring. Impurity profiles shift at larger scales, necessitating in-line FTIR or HPLC for real-time monitoring. Optimized work-up protocols (e.g., liquid-liquid extraction) improve yield consistency .

Q. Which reaction pathways dominate under varying conditions (e.g., oxidation vs. reduction)?

Oxidation with hydrogen peroxide generates amine oxides, while reduction with lithium aluminum hydride yields primary amines. Nucleophilic substitution at the aminomethyl group is pH-dependent, with basic conditions favoring alkylation .

Q. How is the compound utilized in experimental phasing for macromolecular crystallography?

Derivatives of the compound can act as heavy-atom substitutes in SAD/MAD phasing. Its rigid structure minimizes conformational disorder, improving electron density maps. SHELXC/D/E pipelines are often employed for high-throughput phasing .

Q. Methodological Notes

- Crystallography : SHELX programs remain the gold standard for small-molecule refinement, providing high-resolution data for stereochemical validation .

- Synthetic Optimization : Multi-step reactions benefit from kinetic studies (e.g., Eyring plots) to identify rate-limiting steps .

- Data Validation : Cross-referencing NMR, MS, and crystallographic data minimizes structural misassignment risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.